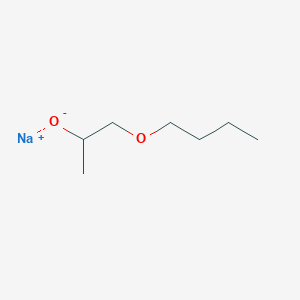
Sodium;1-butoxypropan-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;1-butoxypropan-2-olate is an organosodium compound with the molecular formula C₇H₁₅NaO₂ It is a derivative of 1-butoxypropan-2-ol, where the hydroxyl group is replaced by a sodium alkoxide group
准备方法
Synthetic Routes and Reaction Conditions: Sodium;1-butoxypropan-2-olate can be synthesized through the reaction of 1-butoxypropan-2-ol with sodium metal or sodium hydride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether to prevent the hydrolysis of the sodium alkoxide.
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale reaction of 1-butoxypropan-2-ol with sodium hydroxide in a controlled environment. The process ensures high purity and yield by maintaining anhydrous conditions and using efficient separation techniques to isolate the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming butoxypropanone derivatives.
Reduction: It can be reduced to 1-butoxypropan-2-ol using hydrogenation techniques.
Substitution: The sodium alkoxide group can be substituted by various electrophiles, leading to the formation of ethers, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reactions with alkyl halides, acyl chlorides, and other electrophiles are performed under anhydrous conditions to prevent hydrolysis.
Major Products:
Oxidation: Butoxypropanone derivatives.
Reduction: 1-butoxypropan-2-ol.
Substitution: Various ethers and esters depending on the electrophile used.
科学研究应用
Chemistry: Sodium;1-butoxypropan-2-olate is used as a strong base and nucleophile in organic synthesis. It facilitates the formation of carbon-carbon and carbon-oxygen bonds, making it valuable in the synthesis of complex organic molecules.
Biology: While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential medicinal applications of compounds derived from this compound, particularly in drug synthesis and development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its role as a catalyst and reagent in various chemical processes is crucial for manufacturing high-performance materials.
作用机制
The mechanism of action of sodium;1-butoxypropan-2-olate involves its function as a nucleophile and base. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The sodium ion stabilizes the alkoxide group, enhancing its reactivity in various chemical transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets electrophilic centers in organic molecules.
Base-Catalyzed Reactions: Facilitates deprotonation and subsequent reactions in organic synthesis.
相似化合物的比较
Sodium ethoxide (C₂H₅ONa): A simpler sodium alkoxide used in similar reactions but with different reactivity due to its smaller alkyl group.
Sodium methoxide (CH₃ONa): Another sodium alkoxide with higher reactivity and different solubility properties.
Potassium tert-butoxide (C₄H₉OK): A stronger base with a bulkier alkyl group, used in sterically demanding reactions.
Uniqueness: Sodium;1-butoxypropan-2-olate is unique due to its specific alkyl chain length and structure, which provides distinct reactivity and solubility properties compared to other sodium alkoxides. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both laboratory and industrial settings.
属性
IUPAC Name |
sodium;1-butoxypropan-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O2.Na/c1-3-4-5-9-6-7(2)8;/h7H,3-6H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVNFJGBTSIRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(C)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2,4-Dichloroanilino)methyl]-4-nitrophenol](/img/structure/B8043925.png)
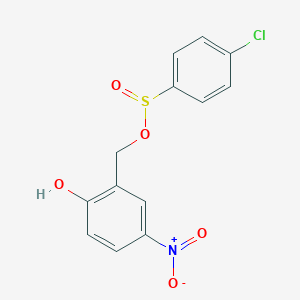
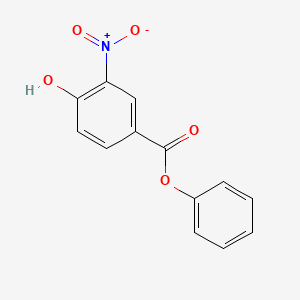
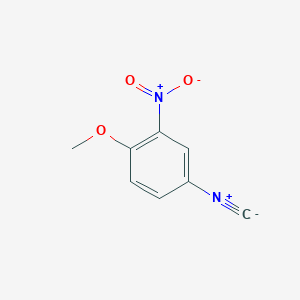
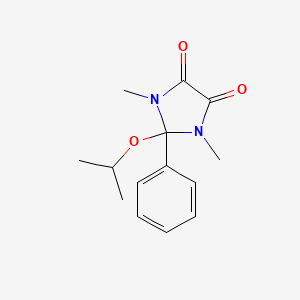
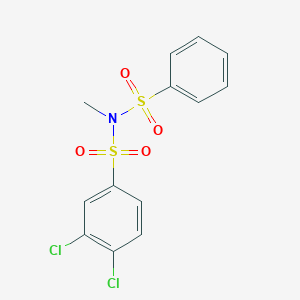
![4-chloro-N-[(4-chlorophenyl)sulfonylmethyl]aniline](/img/structure/B8043972.png)
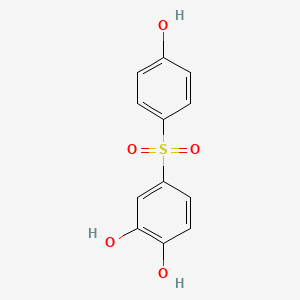
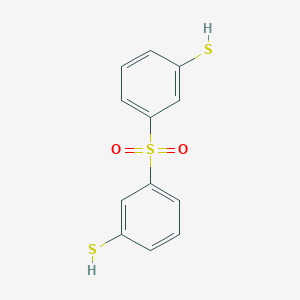
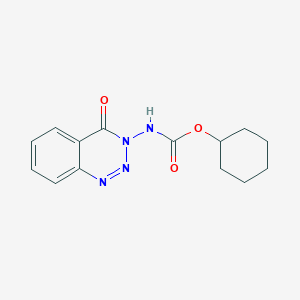
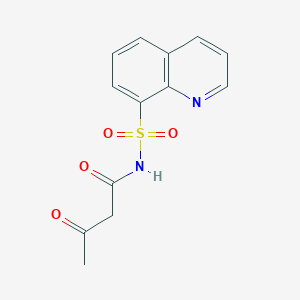
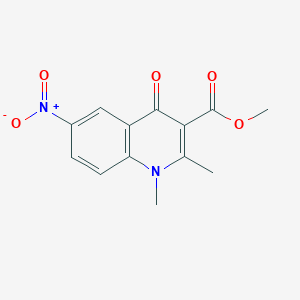
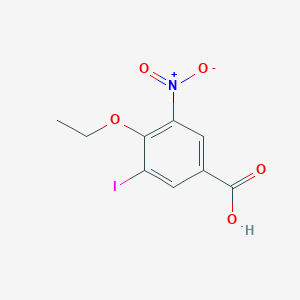
![Tetracyclo[4.3.0.02,4.03,7]nonane-8-carbohydrazide](/img/structure/B8044022.png)
